molecular formula C11H19ClO3 B079647 Methyl 10-chloro-10-oxodecanoate CAS No. 14065-32-8

Methyl 10-chloro-10-oxodecanoate

Cat. No. B079647
CAS RN: 14065-32-8
M. Wt: 234.72 g/mol
InChI Key: ZUUUAAZQEMFVSN-UHFFFAOYSA-N
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Description

Methyl 10-chloro-10-oxodecanoate is an organic compound that has been studied for its potential applications in a range of scientific research fields. It is a chlorinated fatty acid derivative that can be synthesized from various sources, including natural fatty acids. In the laboratory, this compound can be used as a reagent for various reactions, including esterification and acylation. It is also a useful tool for studying the structure and function of proteins, as well as for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

  • Application in Organic Synthesis : Methyl 10-chloro-10-oxodecanoate is used in the synthesis of ketones from carboxylic acids and Grignard reagents, as demonstrated by Fujisawa and Sato (2003). They utilized specific reactants, including adipic acid monomethyl ester, to produce methyl 6-oxodecanoate, indicating the compound's role in complex organic synthesis processes (Fujisawa & Sato, 2003).

  • Role in Poly(vinyl chloride) Stabilization : Gilbert and Startin (1980) investigated the transformation products of epoxides, including Methyl 9,10-epoxyoctadecanoate, in the heat stabilization of poly(vinyl chloride) (PVC). This study highlights the compound's significance in understanding the stability and durability of PVC products (Gilbert & Startin, 1980).

  • Involvement in Nitrosochlorination Reactions : Hasan, Ahmad, Ahmad, and Osman (1983) focused on the nitrosochlorination of olefinic fatty acids, which yielded products including methyl 10-chloro-11-nitrosoundecanoate. Such studies are crucial for understanding the chemical behavior and potential applications of chlorinated and nitrosated derivatives of fatty acids (Hasan et al., 1983).

  • Antitumor Properties : Research by KinoshitaMitsuhiro and UmezawaSumio (1962) synthesized derivatives like 10-Methylene-11-oxododecanoic Acid, which demonstrated antitumor activities. This indicates the potential medicinal applications of this compound and its derivatives in cancer research (KinoshitaMitsuhiro & UmezawaSumio, 1962).

  • Application in Lubricants and Coatings : Doll, Bantchev, and Murray (2013) used this compound in the transformation of methyl oleate into long-chain keto and diketo derivatives. Their research suggests the utility of this compound in the production of lubricants and coatings, highlighting its role in industrial applications (Doll et al., 2013).

Safety and Hazards

Methyl 10-chloro-10-oxodecanoate is classified as a combustible liquid and causes severe skin burns and eye damage . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

Future Directions

Methyl 10-chloro-10-oxodecanoate may be used in the preparation of the following: methyl 10-[2-methoxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]-10-oxodecanoate , fluorescein-derivatives of Necrostatin-3 , and methyl 10-oxo-10-(Pyren-3-yl)decanoate .

properties

IUPAC Name

methyl 10-chloro-10-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUUAAZQEMFVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337722
Record name Methyl 10-chloro-10-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14065-32-8
Record name Methyl 10-chloro-10-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 10-chloro-10-oxodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (360 g) was added dropwise to methyl hydrogen sebacate (432.6 g, 2 moles) at 60° C. with vigorous stirring and stirring was continued for 2 h under reflux. The reaction mixture was evaporated and the residue was distilled under reduced pressure to give the title compound as a colorless oil; yield: 400 g; bp 145°-150° C./4 mmHg. (Lit. bp 166°-168° C./14 mmHg; T. D. Heyes, J. C. Roberts, J. Chem. Soc., 1952, 4935).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
432.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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